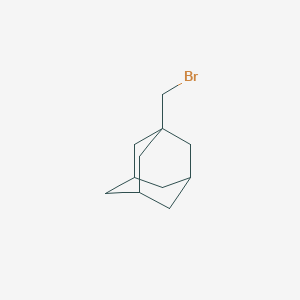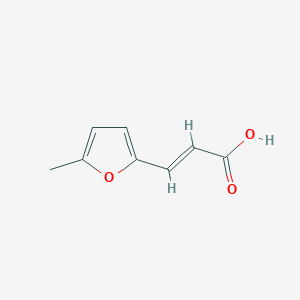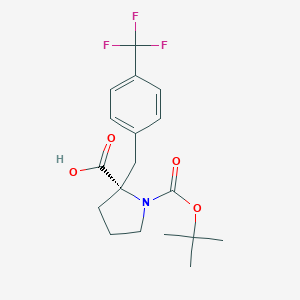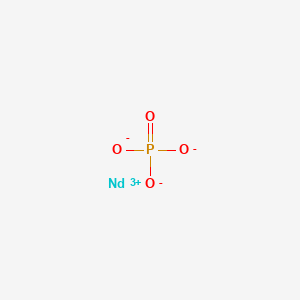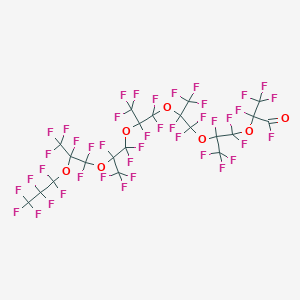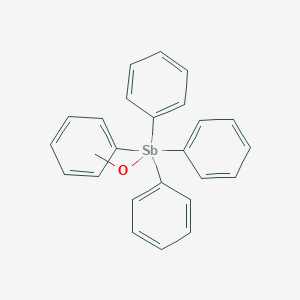
3-Nonen-2-one
Vue d'ensemble
Description
3-Nonen-2-one is an organic compound belonging to the class of ketones. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. It is widely used in the production of pharmaceuticals, flavorings, and fragrances. It is also an important intermediate in the synthesis of many other compounds.
Applications De Recherche Scientifique
Recherche chimique
Le 3-Nonen-2-one est souvent utilisé en recherche chimique en raison de sa structure et de ses propriétés uniques . C’est un composé précieux pour les scientifiques qui étudient la chimie organique et les structures moléculaires .
Études cinétiques
Le composé a été utilisé comme substrat pour étudier la cinétique en régime stationnaire de l’oxydation du NADPH . Ce type de recherche peut aider les scientifiques à mieux comprendre comment certaines réactions biochimiques se produisent.
Chimie alimentaire
Dans le domaine de la chimie alimentaire, le this compound a été identifié comme un composé dont la teneur peut varier pendant le stockage du bœuf cuit . Ce type de recherche peut aider à améliorer la qualité et la durée de conservation des produits alimentaires.
Synthèse d’autres composés
Le this compound peut être utilisé comme matière première ou intermédiaire dans la synthèse d’autres composés organiques . Cela en fait un outil précieux dans le développement de nouveaux médicaments et matériaux.
Étude des interactions moléculaires
En raison de sa structure unique, le this compound peut être utilisé pour étudier les interactions moléculaires, telles que les liaisons hydrogène et les forces de van der Waals . Cela peut fournir des informations précieuses sur la façon dont les molécules interagissent entre elles dans différents environnements.
Sciences de l’environnement
En sciences de l’environnement, le this compound peut être utilisé pour étudier la dégradation des composés organiques dans l’environnement . Cela peut aider les scientifiques à comprendre comment les polluants se décomposent au fil du temps et l’impact qu’ils ont sur l’environnement.
Mécanisme D'action
Target of Action
3-Nonen-2-one, a type of enone , primarily targets the quorum sensing (QS) system in certain bacterial species such as Vibrio spp. . The QS system is a mechanism of cell-cell microbial communication that leads to the formation of biofilms and increases microbial pathogenicity .
Mode of Action
Biochemical Pathways
The primary biochemical pathway affected by this compound is the QS system. By inhibiting this system, this compound disrupts the formation of biofilms and reduces microbial pathogenicity . Additionally, it has been found to act as a double bond reductase, reducing the adjacent C=C double bond of certain compounds to a single bond .
Pharmacokinetics
Its hydrophobic parameter (xlogp) is 282 , suggesting that it may have good lipid solubility, which could influence its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is the reduction of microbial pathogenicity. By inhibiting the QS system, it disrupts biofilm formation and reduces the production of virulence factors . This can potentially reduce the virulence of pathogenic bacteria and make them more susceptible to immune responses or antibiotic treatment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Nonen-2-one is known to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of the enzyme glutathione transferase . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been shown to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to reduce the DNA-binding ability of LuxR, a protein involved in the regulation of gene expression in response to changes in cell-population density .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to be a substrate for a novel double bond reductase related to perilla ketone biosynthesis in Perilla frutescens . This enzyme catalyzes the reduction of the adjacent straight chain “C=C” double bond in the carbonyl group of this compound .
Propriétés
IUPAC Name |
(E)-non-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316311 | |
| Record name | (E)-3-Nonen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity-berry | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.846 | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-83-0, 14309-57-0 | |
| Record name | (E)-3-Nonen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonen-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3-Nonen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-non-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Non-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONEN-2-ONE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-nonen-2-one in agricultural research?
A1: Research indicates that this compound shows promise as a sprout inhibitor for stored potato tubers (Solanum tuberosum L.). [] When applied in vapor form, it effectively suppressed sprout growth in a concentration-dependent manner. [] Further studies suggest its potential as a postharvest fumigant to control gray mold (Botrytis cinerea) in strawberries. []
Q2: How is this compound metabolized in plants?
A2: Studies using strawberry fruit and potato tubers reveal that this compound is metabolized through reduction of the carbon-carbon double bond conjugated with the ketone carbonyl group. This process leads to the formation of 2-nonanone. [, , ] Additionally, strawberry fruit can further metabolize the compound into esters. []
Q3: Can you describe the synthetic pathways for producing this compound?
A3: this compound can be synthesized through a two-step process. First, acetone reacts with n-hexanal in the presence of aqueous KOH to produce 4-hydroxy-2-nonanone via an addition reaction. [] This intermediate can then undergo an elimination reaction in acidic conditions to yield a mixture of this compound and 4-nonen-2-one. []
Q4: How is this compound used in polymer chemistry?
A4: this compound serves as a monomer in palladium-mediated copolymerization reactions with other diazocarbonyl compounds like phenyldiazomethane and ethyl diazoacetate. [, ] These reactions produce copolymers containing various combinations of phenylmethylene, azo, acylmethylene, and ethoxycarbonylmethylene units within the main chain. []
Q5: Has this compound been used in organometallic chemistry?
A5: Yes, this compound reacts with organoindium reagents, specifically allylindium, to yield 1,4-addition products. [] The regioselectivity of this reaction appears to be influenced by the structure of the α,β-unsaturated ketone involved. []
Q6: What are the odor characteristics of this compound?
A6: this compound is identified as a potential impact odorant in strawberry vinegars, contributing to their overall aroma profile. [] Sensory analysis suggests it contributes to a "grassy" aroma note. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)



